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Compound of Interest

Compound Name: 3-Chloro-1-methyl-1H-pyrazole

Cat. No.: B1590611 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-1-methyl-
1H-pyrazole

Abstract and Scope
This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of 3-Chloro-1-methyl-1H-pyrazole. As a substituted pyrazole, this

compound is a valuable heterocyclic building block for medicinal chemistry and materials

science. The pyrazole scaffold is a core component in numerous pharmacologically active

compounds, demonstrating a wide range of biological activities including anti-inflammatory,

analgesic, and anticancer properties.[1][2] This document is intended for researchers,

chemists, and drug development professionals, offering insights into the compound's

characterization, reactivity, synthesis, and safe handling. We will delve into its structural

features, predicted and observed spectroscopic data, chemical stability, and its potential as a

precursor in complex molecular synthesis.

Compound Identification and Structure
Proper identification is critical for sourcing and regulatory compliance. It is important to

distinguish this specific isomer from related structures such as 3-chloro-5-methyl-1H-pyrazole

or 5-chloro-1-methyl-1H-pyrazole, as the substituent positions significantly influence its

chemical behavior.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1590611?utm_src=pdf-interest
https://www.benchchem.com/product/b1590611?utm_src=pdf-body
https://www.benchchem.com/product/b1590611?utm_src=pdf-body
https://www.benchchem.com/product/b1590611?utm_src=pdf-body
https://www.mdpi.com/1422-8599/2013/3/M806
http://www.orientjchem.org/vol38no3/pyrazole-and-its-derivatives-an-excellent-n-hetrocycle-with-wide-range-of-biological-applications/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name 3-chloro-1-methyl-1H-pyrazole

Molecular Formula C₄H₅ClN₂

Molecular Weight 116.55 g/mol

Canonical SMILES CN1C=CC(=N1)Cl

InChI Key FNUCRHAGDKVODR-UHFFFAOYSA-N

CAS Number 14539-33-4

Structure: 

Physical and Physicochemical Properties
The physical properties of 3-Chloro-1-methyl-1H-pyrazole are essential for its handling,

purification, and formulation. Below is a summary of key properties. Data for some specific

properties are not widely published for this exact isomer; in such cases, data from closely

related analogs are provided for estimation and comparison.
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Property Value / Observation Source / Rationale

Appearance

Expected to be a colorless to

pale yellow liquid or low-

melting solid.

Based on similar small,

chlorinated heterocyclic

compounds.

Melting Point

Not definitively reported. For

comparison, 3-chloro-1H-

pyrazole has a melting point of

40 °C.[3]

The N-methylation may lower

the melting point by disrupting

intermolecular hydrogen

bonding present in the N-H

analog.

Boiling Point

Not definitively reported. The

predicted boiling point for the

related 3-chloro-1H-pyrazole is

250.9±13.0 °C.[3]

N-methylation typically results

in a lower boiling point

compared to the

corresponding N-H tautomer

due to the absence of

hydrogen bonding.

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and methanol.

General property of small,

moderately polar organic

molecules.

pKa Not experimentally determined.

The pyrazole ring has both

weakly acidic (in N-H

pyrazoles) and weakly basic

properties. The pyridine-like

nitrogen (N2) is a proton

acceptor.[4]

Spectroscopic and Analytical Characterization
Structural confirmation of 3-Chloro-1-methyl-1H-pyrazole relies on a combination of

spectroscopic techniques. The following sections detail the expected spectral features that

serve as a fingerprint for its identification.

¹H NMR Spectroscopy
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The proton NMR spectrum is expected to be simple and highly informative, showing three

distinct signals corresponding to the three types of protons in the molecule.

N-CH₃: A sharp singlet, expected around δ 3.8-4.0 ppm.

H-5 (CH): A doublet, expected around δ 7.4-7.6 ppm. The coupling constant (J) would be

approximately 2-3 Hz due to coupling with H-4.

H-4 (CH): A doublet, expected around δ 6.2-6.4 ppm, coupled with H-5 with the same J

value.

¹³C NMR Spectroscopy
The carbon NMR spectrum should display four distinct signals for each of the four carbon

atoms.

N-CH₃: Expected around δ 35-40 ppm.

C-4: Expected around δ 105-110 ppm.

C-5: Expected around δ 130-135 ppm.

C-3 (C-Cl): Expected around δ 140-145 ppm.

Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

Molecular Ion (M⁺): A prominent peak should be observed at m/z 116.

Isotopic Pattern: A characteristic isotopic cluster for a single chlorine atom will be present,

with a peak at m/z 118 ([M+2]⁺) that is approximately one-third the intensity of the m/z 116

peak. This is a definitive indicator of the presence of one chlorine atom.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.

~3100-3150 cm⁻¹: C-H stretching of the aromatic pyrazole ring.
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~2950-3000 cm⁻¹: C-H stretching of the methyl group.

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring.

~750-850 cm⁻¹: C-Cl stretching vibration.

Chemical Reactivity and Stability
The reactivity of 3-Chloro-1-methyl-1H-pyrazole is governed by the aromatic pyrazole core

and the influence of its substituents.

Aromaticity and Stability: The pyrazole ring is aromatic and generally stable under neutral

conditions.[5] It is resistant to oxidation but can be reduced under catalytic hydrogenation.[5]

Reactivity of the Chloro Substituent: The chlorine atom at the C-3 position is susceptible to

nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles. This makes it

an excellent electrophilic partner for cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds at this

position.

Influence of the N-Methyl Group: The methyl group at the N-1 position prevents the annular

tautomerism observed in N-unsubstituted pyrazoles.[4] This locks the molecule into a single

isomeric form, which simplifies its reactivity and is often desirable in drug design to ensure a

consistent binding orientation with biological targets.

Synthesis and Manufacturing
Substituted pyrazoles are commonly synthesized via the condensation of a hydrazine with a

1,3-dicarbonyl compound or its synthetic equivalent.[6] A plausible route to 3-Chloro-1-methyl-
1H-pyrazole involves the cyclization of a chlorinated precursor with methylhydrazine.

Illustrative Synthetic Workflow
The following diagram outlines a representative synthetic pathway. The key steps involve

forming the pyrazole ring and ensuring the correct placement of the chloro and methyl groups.
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Synthetic Pathway for 3-Chloro-1-methyl-1H-pyrazole

Mucochloric Acid

Intermediate Adduct

Condensation
(aq. base, heat)

Methylhydrazine

3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

Cyclization

3-Chloro-1-methyl-1H-pyrazole

Decarboxylation
(Heat, e.g., in quinoline)

Click to download full resolution via product page

Caption: A potential synthetic route from mucochloric acid and methylhydrazine.

Detailed Experimental Protocol: Synthesis via
Cyclization and Decarboxylation
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This protocol is a representative method adapted from general pyrazole synthesis literature.[7]

Researchers should perform their own optimization.

Step 1: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

To a stirred solution of mucochloric acid (1.0 eq) in water, add a solution of sodium carbonate

(1.1 eq) slowly at 0-5 °C.

Add methylhydrazine (1.05 eq) dropwise while maintaining the temperature below 10 °C.

Allow the mixture to warm to room temperature and then heat at reflux for 4-6 hours. The

reaction progress can be monitored by TLC.

Upon completion, cool the reaction mixture to 0 °C and acidify with concentrated HCl to pH

2-3.

The precipitated solid is collected by filtration, washed with cold water, and dried under

vacuum to yield the carboxylic acid intermediate.

Step 2: Decarboxylation to 3-Chloro-1-methyl-1H-pyrazole

In a flask equipped with a condenser, mix the 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic

acid (1.0 eq) with quinoline (5-10 volumes) and a small amount of copper powder (catalytic).

Heat the mixture to 180-200 °C. Vigorous evolution of CO₂ should be observed. Maintain

heating until gas evolution ceases (typically 1-2 hours).

Cool the reaction mixture to room temperature and dilute with a larger volume of

dichloromethane or ethyl acetate.

Wash the organic solution sequentially with 2M HCl (to remove quinoline), saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by vacuum distillation or column chromatography to yield

pure 3-Chloro-1-methyl-1H-pyrazole.
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Applications in Research and Drug Development
3-Chloro-1-methyl-1H-pyrazole serves as a versatile intermediate. Its utility stems from the

reactivity of the C-Cl bond, which allows for its use in:

Fragment-Based Drug Discovery: As a core fragment for building more complex molecules.

Structure-Activity Relationship (SAR) Studies: The chloro group can be replaced with various

other functionalities via cross-coupling reactions to probe interactions with biological targets.

Synthesis of Agrochemicals: Pyrazole derivatives are widely used as herbicides and

fungicides.[2]

Safety, Handling, and Storage
Hazard Identification
While a specific safety data sheet for this isomer is not universally available, data for the

closely related 3-chloro-5-methyl-1H-pyrazole (CAS 90586-92-8) provides a strong basis for

hazard assessment.[8]

GHS Pictograms: Warning

Hazard Statements:

H302: Harmful if swallowed.[8]

H315: Causes skin irritation.[8]

H319: Causes serious eye irritation.[8]

H335: May cause respiratory irritation.[8]

Recommended Handling Procedures
Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and chemical-resistant gloves (e.g., nitrile).[9][10]
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Avoid inhalation of vapors and direct contact with skin and eyes.[9]

Wash hands thoroughly after handling.

Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

Keep away from strong oxidizing agents and incompatible materials.

Conclusion
3-Chloro-1-methyl-1H-pyrazole is a valuable heterocyclic compound with well-defined

structural and spectroscopic properties. Its fixed tautomeric form and the reactive chloro-

substituent make it a predictable and versatile building block for chemical synthesis.

Understanding its physical properties, spectral characteristics, and reactivity is fundamental for

its effective application in research and development, particularly in the creation of novel

pharmaceuticals and agrochemicals. Adherence to strict safety protocols is mandatory when

handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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